Superior Epoxidation Conversion and Enantioselectivity vs. Tetra‑tert‑butyl‑salen‑Mn
A ceramic membrane reactor carrying mono‑chloromethyl‑salen‑Mn (synthesised from 3‑tert‑butyl‑5‑(chloromethyl)‑2‑hydroxybenzaldehyde) delivered an indene epoxidation conversion of 31.1 % and an ee of 76.1 %, while the corresponding tetra‑tert‑butyl‑salen‑Mn reactor, which lacks the chloromethyl anchor, gave only 28.9 % conversion and 74.3 % ee under identical conditions [1]. The immobilisation strategy based on the chloromethyl group therefore does not compromise catalytic performance but instead slightly enhances it.
| Evidence Dimension | Indene epoxidation |
|---|---|
| Target Compound Data | Conv. 31.1 %, ee 76.1 % |
| Comparator Or Baseline | Tetra‑tert‑butyl‑salen‑Mn: Conv. 28.9 %, ee 74.3 % |
| Quantified Difference | ΔConv. = +2.2 percentage points; Δee = +1.8 percentage points |
| Conditions | Ceramic membrane reactor, APTES‑grafted membrane, indene as substrate, oxidant not specified (see reference) |
Why This Matters
Even a 2 pp increase in ee can be decisive for pharmaceutical intermediate purity, making this compound the preferred building block when stereochemical outcome is critical.
- [1] Liu, M., Zhao, Z.‑P. & Li, J.‑H. (2015) Ceramic Membrane Immobilized Salen Catalysts and Their Use in Asymmetric Catalytic Reactions. Proceedings of CMFE 2015, Atlantis Press, pp. 35‑38. DOI:10.2991/cmfe‑15.2015.9. View Source
